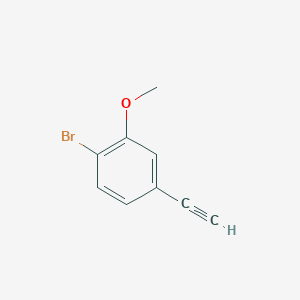

1-Bromo-4-ethynyl-2-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-4-ethynyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYDGNPFQNLPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Ethynyl 2 Methoxybenzene

Advanced Synthetic Strategies for Derivatization

Multi-step Reaction Sequences in Complex Molecular Construction

1-Bromo-4-ethynyl-2-methoxybenzene serves as a crucial and versatile building block in the multi-step synthesis of complex organic molecules, particularly in the construction of polyene natural products and their analogues. Its utility stems from the presence of two key reactive sites: the terminal alkyne (ethynyl group) and the bromo-substituted aromatic ring. These functional groups allow for sequential, chemoselective reactions, enabling the controlled and strategic assembly of intricate molecular architectures.

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. sci-hub.seresearchgate.net This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This step is often a critical part of a longer synthetic sequence.

For instance, in the synthesis of building blocks for polyene xanthomonadin analogues, this compound is a key starting material. d-nb.info It undergoes a Sonogashira coupling followed by subsequent transformations to yield more complex intermediates. The bromo- and methoxy-substituents on the benzene (B151609) ring influence the electronic properties and reactivity of the molecule, and can be important for the biological activity of the final product. researchgate.net

Following an initial coupling reaction at the ethynyl (B1212043) position, the bromine atom on the aromatic ring provides a handle for further functionalization. It can participate in a second cross-coupling reaction, such as a Suzuki or Stille coupling, allowing for the introduction of another molecular fragment. This stepwise approach is fundamental to building complex structures.

An illustrative multi-step sequence involves the transformation of this compound into a styrenyl building block. This is achieved through a copper(I)-catalyzed borylation reaction, which converts the alkyne into a boronic ester. d-nb.info This intermediate is then suitable for subsequent palladium-catalyzed cross-coupling reactions.

A detailed example of its use is in the synthesis of polyene systems, where it is coupled with other synthons. dur.ac.uk The reaction sequence below highlights its role in forming a more complex enyne structure, a precursor for larger polyenes.

Table 1: Exemplary Multi-step Synthesis Involving this compound dur.ac.uk

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | This compound, Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine Base (e.g., Diisopropanolamine), Solvent (e.g., THF/MeOH) | Coupled Enyne Product | Not specified |

| 2 | Product from Step 1 | Dilution with EtOAc, Washed with H₂O and Brine | Purified Enyne | Not specified |

This strategic, multi-step approach, leveraging the dual reactivity of this compound, underscores its importance as a foundational component in the field of complex organic synthesis. beilstein-journals.org

Reactivity and Reaction Pathways of 1 Bromo 4 Ethynyl 2 Methoxybenzene

Catalytic Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org In the context of 1-bromo-4-ethynyl-2-methoxybenzene, this reaction can proceed by coupling a partner molecule to its terminal alkyne.

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgsci-hub.se

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the bromo-substituent of a coupling partner), forming a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often considered the rate-determining step. libretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an arylalkyne) and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle:

A π-alkyne-copper complex forms, which increases the acidity of the terminal proton of the alkyne. libretexts.org

A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide. sci-hub.selibretexts.org This species is then ready to participate in the transmetalation step with the palladium complex.

In copper-free Sonogashira variants, the mechanism slightly differs. A palladium-alkyne complex forms directly, followed by deprotonation by a base to create a palladium acetylide intermediate, which then proceeds through the catalytic cycle. wikipedia.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.org

The efficiency of Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalysts: While traditional systems use a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) salt (e.g., CuI), numerous modifications have been developed. sci-hub.semdpi.com Copper-free systems are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). sci-hub.sentu.edu.tw

Ligands: The choice of phosphine (B1218219) ligands is crucial. Bulky and electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), can significantly enhance catalytic activity by promoting the formation of the active monoligated Pd(0)L species. libretexts.orgresearchgate.net The optimal ligand often depends on the steric bulk of both the aryl halide and the alkyne. researchgate.net For instance, sterically demanding substrates may benefit from ligands like PCy₃. researchgate.net

Substituent Effects: The electronic properties of the substituents on the aryl halide influence the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step and increase the reaction rate. researchgate.netcollectionscanada.gc.ca Conversely, electron-donating groups can slow the reaction. collectionscanada.gc.ca In the case of this compound, the methoxy (B1213986) group is electron-donating, which could decrease its reactivity compared to an unsubstituted or electron-deficient aryl bromide.

| Catalyst System | Ligand | Base | Solvent | Temperature | Outcome |

| Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N/Piperidine | THF/DMF | Room Temp - 80°C | Standard conditions, effective for many substrates but can lead to homocoupling. sci-hub.sentu.edu.tw |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp | Copper-free conditions, often high-yielding with bulky, electron-rich ligands. researchgate.net |

| Pd₂ (dba)₃ | t-BuPCy₂ | Amine | Various | Room Temp - 100°C | Effective for sterically hindered substrates. researchgate.net |

| PdCl₂ | None (pyrrolidine as base) | Pyrrolidine | Water | 50 - 100°C | Aqueous, copper-free conditions have been developed for sustainability. sci-hub.se |

This table represents a generalized summary of conditions reported for Sonogashira couplings and not specific reactions with this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide under palladium catalysis. nih.gov For this compound, the alkyne moiety can be converted into a boronate ester, which then serves as the coupling partner in a subsequent Suzuki reaction.

The transformation of the terminal alkyne of this compound into a boronate ester is a key step to enable its use in Suzuki couplings. The primary method for this is hydroboration.

Hydroboration: This reaction involves the addition of a B-H bond across the alkyne. rsc.org

Uncatalyzed Hydroboration: Reagents like catecholborane or pinacolborane (HBpin) can be used. The reaction typically proceeds via a syn-addition, leading to the formation of a (E)-alkenylboronate ester. rsc.orgresearchgate.net

Catalyzed Hydroboration: Transition metal catalysts can be employed to control the regioselectivity and stereoselectivity of the addition. For instance, dicyclohexylborane-catalyzed hydroboration of alkynes with pinacolborane also yields (E)-alkenylboronates. rsc.org Achieving the (Z)-isomer is more challenging but can be accomplished through specific transition-metal-catalyzed anti-hydroboration methods. rsc.org

A key intermediate formed from this compound via hydroboration would be (E)-1-bromo-2-methoxy-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene. researchgate.net This bifunctional molecule contains both an aryl bromide and a vinyl boronate ester, allowing for selective sequential cross-coupling reactions.

| Reagent | Catalyst | Stereoselectivity | Product Type |

| Pinacolborane (HBpin) | None or Dicyclohexylborane | syn-addition | (E)-Alkenyl Pinacol (B44631) Boronate Ester rsc.org |

| Catecholborane | None | syn-addition | (E)-Alkenyl Catechol Boronate Ester rsc.orgresearchgate.net |

| Various | Transition Metal Catalysts | anti-addition | (Z)-Alkenyl Boronate Ester rsc.org |

This table summarizes general strategies for alkyne hydroboration.

Once the brominated styrenyl boronate ester is formed, its reactivity in Suzuki-Miyaura couplings is subject to several factors. The molecule now has two potential reaction sites: the C(sp²)-Br bond and the C(sp²)-B(OR)₂ bond.

Chemoselectivity: In a Suzuki coupling with an aryl halide partner, the boronate ester function is expected to react. Conversely, if coupling with a different organoboron reagent, the aryl bromide is the reactive site. The challenge arises when attempting to perform a reaction at one site without affecting the other. Studies on similar polyhalogenated systems show that the relative reactivity of halides (I > Br > Cl) and the electronic nature of the coupling partners and catalyst system determine the site of reaction. rsc.org

Steric and Electronic Effects: The methoxy group ortho to the bromine atom in the parent molecule introduces steric hindrance and is electron-donating. This can decrease the rate of oxidative addition at the C-Br bond compared to less substituted or electron-poor aryl bromides. researchgate.net In the derived styrenyl analogue, this effect persists.

Reaction Selectivity: Research on the Suzuki-Miyaura coupling of dihaloarenes has shown a tendency for multi-coupling over mono-coupling, suggesting that the initial coupling product can sometimes be more reactive than the starting material. researchgate.net However, careful selection of ligands and reaction conditions can often control the selectivity. For example, bulky ligands can sometimes favor reaction at the less sterically hindered site. nih.gov In the case of the brominated styrenyl pinacol ester derived from this compound, attempts to perform Suzuki-Miyaura couplings at the C-Br bond have proven challenging due to the instability of the intermediate under typical coupling conditions. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions of Derived Boronate Esters

Electrophilic and Nucleophilic Transformations

The electronic properties of this compound allow for a range of electrophilic and nucleophilic reactions. The electron-donating methoxy group activates the aromatic ring, while the bromo and ethynyl (B1212043) groups serve as key handles for substitution and addition reactions.

The methoxy group of this compound can be efficiently cleaved to yield the corresponding phenol (B47542) derivative using strong Lewis acids like boron tribromide (BBr₃). sci-hub.senih.gov This demethylation is a crucial transformation as it unmasks a hydroxyl group, which can serve as a versatile functional handle for further synthetic manipulations, such as etherification or esterification. nih.gov

The mechanism of demethylation by BBr₃ is generally understood to initiate with the formation of an adduct between the Lewis acidic boron center and the ether oxygen. researchgate.netsci-hub.se This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. researchgate.netsci-hub.se

A specific application of this reaction involves the synthesis of 4-bromo-3-ethynylphenol. In a typical laboratory procedure, a solution of this compound in a solvent like dichloromethane (B109758) (DCM) is cooled to a low temperature, such as -78 °C, under an inert atmosphere. Boron tribromide is then added, and the reaction is carefully monitored. sci-hub.se Following the demethylation, the reaction is quenched, often with a bicarbonate solution, to yield the desired phenol derivative. sci-hub.se

Table 1: Demethylation of this compound

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| This compound | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to 0 °C | 4-Bromo-3-ethynylphenol | sci-hub.se |

The ethynyl group of this compound is a prime site for addition reactions, including hydroboration and bromoboration. These reactions are valuable for introducing new functional groups with high control over regiochemistry and stereochemistry. sci-hub.se

Regioselective hydroboration of the alkyne has been achieved using a copper(I)-catalyzed borylation system. This method allows for the synthesis of styrenyl pinacolate esters. For instance, the reaction of this compound with bis(pinacolato)diboron (B136004) (B₂Pin₂) in the presence of a copper(I) catalyst, a ligand such as Xantphos, and a base like sodium tert-butoxide in a mixed solvent system of THF and methanol, yields the corresponding (E)-styrenyl boronate ester in good yield. sci-hub.sebeilstein-journals.org This process is highly regioselective, with the boron group adding to the terminal carbon of the alkyne. sci-hub.se

Stereoselective bromoboration has also been demonstrated as a robust method. This reaction provides access to brominated styrenyl building blocks with defined stereochemistry. The regiochemical and stereochemical outcomes of such reactions have been unequivocally confirmed through methods like single-crystal X-ray crystallography. sci-hub.se These transformations highlight the utility of this compound as a key intermediate for creating complex styrenyl systems for further synthetic applications, such as in Suzuki-Miyaura couplings. sci-hub.se

Table 2: Hydroboration of this compound

| Reagents | Catalyst System | Solvent | Product | Yield | Reference |

| Bis(pinacolato)diboron (B₂Pin₂) | Copper(I) salt, Xantphos, Sodium tert-butoxide | THF/Methanol | (E)-2-(2-Bromo-5-methoxy-styryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 79% | sci-hub.se |

Cyclization and Annulation Reactions in Organic Synthesis

The presence of both a bromo group and an ethynyl group on the same aromatic ring makes this compound and its derivatives suitable substrates for cyclization and annulation reactions to construct various fused ring systems. These reactions often proceed via an initial coupling reaction, such as a Sonogashira coupling, to introduce a second reactive moiety, followed by an intramolecular cyclization.

For example, derivatives of this compound can be utilized in the synthesis of substituted benzofurans. A closely related substrate, 1-((4-bromophenyl)ethynyl)-2-methoxybenzene, undergoes an electrooxidative selenylation/cyclization reaction. nih.gov In this process, the alkyne is activated and undergoes an intramolecular cyclization involving the methoxy group's oxygen atom, leading to the formation of a C-3 selenylated benzofuran (B130515) derivative in high yield. nih.gov This type of reaction demonstrates the potential for the 2-methoxy-ethynylbenzene scaffold to participate in electrophilic cyclizations to form valuable heterocyclic products. thieme-connect.com

Furthermore, the bromo- and ethynyl- functionalities allow for participation in palladium-catalyzed annulation reactions. While direct examples with this compound are not extensively detailed, the general principle involves a sequence of coupling and cyclization steps. For instance, a Sonogashira coupling can be used to introduce a vinyl or other suitable group, which can then undergo an intramolecular Heck reaction or other cyclization modes to form polycyclic aromatic systems. The strategic positioning of the reactive groups on the benzene (B151609) core allows for the regiocontrolled construction of complex fused architectures.

Applications of 1 Bromo 4 Ethynyl 2 Methoxybenzene in Advanced Organic Synthesis

Precursor in Natural Product Synthesis

This compound serves as a pivotal intermediate in the total synthesis of various natural products and their analogues, allowing chemists to build complex structures from a relatively simple, functionalized aromatic ring.

The structural framework of 1-Bromo-4-ethynyl-2-methoxybenzene is particularly well-suited for the synthesis of polyenes, which are organic compounds containing multiple alternating double and single carbon-carbon bonds.

This compound, referred to as alkyne 10 in several studies, is a crucial building block in the synthesis of xanthomonadins. Current time information in Bangalore, IN.sci-hub.se Xanthomonadins are a family of brominated, aryl-polyene pigments produced by bacteria of the genus Xanthomonas, which are known plant pathogens. Current time information in Bangalore, IN. The synthesis of these pigments and their analogues is essential for studying their biological roles and developing new methodologies for polyene construction. Current time information in Bangalore, IN.

The synthesis of this key alkyne building block has been achieved through methods such as the conversion of a corresponding TMS-protected alkyne. sci-hub.se Once obtained, this compound is used to create essential styrenyl boronate ester intermediates through regioselective hydroboration or stereoselective bromoboration reactions. Current time information in Bangalore, IN. For instance, a copper(I)-catalyzed hydroboration can be used to produce the corresponding debrominated styrenyl building block, which is a key precursor for the synthesis of debrominated xanthomonadin. Current time information in Bangalore, IN. These styrenyl intermediates are then employed in subsequent cross-coupling reactions to build the full polyene chain of the target natural product. Current time information in Bangalore, IN.sci-hub.se

The construction of the polyene backbone of xanthomonadins and their analogues from this compound-derived precursors relies heavily on iterative cross-coupling methodologies, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. Current time information in Bangalore, IN.sci-hub.se After converting the parent alkyne into styrenyl boronate esters, these intermediates can be coupled to extend the polyene chain. Current time information in Bangalore, IN.

However, research has shown that cross-coupling reactions with the brominated styrenyl intermediates derived from this compound can be challenging due to their instability. Current time information in Bangalore, IN.sci-hub.se Despite these difficulties, studies have demonstrated some success. For example, Suzuki-Miyaura couplings have been attempted with brominated styrenyl pinacol (B44631) esters, and while the enyne byproduct was often the major product, careful selection of the catalyst and base led to the formation of the desired diene product. Current time information in Bangalore, IN. The table below summarizes the conditions explored for such a coupling.

| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Diene Product Yield (%) | Enyne Byproduct Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | K3PO4 | 60 | 14.5 | - | - |

| Pd(dppf)Cl2 | K3PO4 | 40 | 14.5 | - | - |

| Pd(PPh3)4 | K3PO4 | 40 | 14.5 | 5 | 95 |

| Pd(dppf)Cl2 | Ag2CO3 | 40 | 14.5 | 14 | 86 |

This iterative approach, while requiring optimization, showcases the utility of this compound as a starting point for complex polyene synthesis. Current time information in Bangalore, IN.

Diaryl acetylenes are a class of compounds characterized by two aryl groups linked by an acetylene (B1199291) unit. This structural motif is found in numerous bioactive natural products. nih.govrsc.org The structure of this compound, containing both an aryl halide and a terminal alkyne, makes it an ideal precursor for synthesizing such molecules via Sonogashira coupling.

Selaginellins are a unique class of natural pigments isolated from plants of the genus Selaginella. nih.govnih.gov These compounds possess an unusual diaryl acetylene skeleton and have demonstrated a range of important biological activities, including anticancer properties, cardiovascular protection, and phosphodiesterase-4 (PDE4) inhibition. nih.govnih.govresearchgate.net

Given the therapeutic potential of these natural products, significant research has focused on the design and synthesis of selaginellin (B3030669) analogs to explore their structure-activity relationships and develop new drug leads. nih.govrsc.org The core diaryl acetylene structure is typically constructed using palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. rsc.org

While specific literature detailing the use of this compound in a completed total synthesis of a selaginellin analog was not identified in the search results, its structure makes it a highly suitable building block for this purpose. A synthetic strategy could involve a Sonogashira coupling between this compound and another functionalized aryl partner. The bromine atom provides a handle for this coupling, while the ethynyl (B1212043) group could be coupled in a subsequent step, or vice-versa. The methoxy (B1213986) substituent on the ring is also a common feature in many natural selaginellins and their analogs, influencing the electronic properties and bioactivity of the final molecule. nih.govrsc.org Therefore, this compound represents a valuable, strategically functionalized precursor for the rational design and synthesis of novel, biologically active selaginellin analogs.

Intermediate for Biologically Active Diaryl Acetylenes

Building Block for Functional Materials Research

The field of materials science continuously seeks novel organic molecules for the creation of advanced functional materials with tailored electronic and optical properties. Poly(arylene ethynylene)s (PAEs) are a major class of conjugated polymers studied for their applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netresearchgate.netresearchgate.net

The synthesis of PAEs is commonly achieved through Sonogashira cross-coupling polycondensation of monomers containing both aryl halide and ethynyl functionalities (A-B type monomers) or a mixture of dihaloaryl and diethynylaryl monomers (A-A + B-B type). The structure of this compound makes it a perfect example of an A-B type monomer. The presence of both the bromo group (the halide) and the terminal alkyne on the same molecule allows for self-condensation polymerization to form a PAE.

Although the direct polymerization of this compound is not explicitly detailed in the available search results, the synthesis of numerous PAEs from structurally similar monomers is well-documented. sci-hub.seresearchgate.net The methoxy group on the benzene (B151609) ring can enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for processability. Furthermore, the electronic nature of the methoxy group (electron-donating) can tune the HOMO/LUMO energy levels of the polymer, thereby influencing its photophysical properties, such as its absorption and fluorescence spectra, for specific optoelectronic applications. researchgate.net Consequently, this compound stands as a promising, though currently underexplored, monomer for the synthesis of new functional poly(arylene ethynylene) materials.

Development of Conjugated Systems and Polymers

The bifunctional nature of this compound, possessing both an aryl halide and a terminal alkyne, makes it an excellent monomer for the synthesis of π-conjugated polymers via catalyst-transfer polymerization. researchgate.net Specifically, Sonogashira-Hagihara cross-coupling polymerization is a key method used to create these materials. sci-hub.se In this process, the molecule can react with itself or with other complementary monomers to build a long polymer chain with alternating aromatic and acetylenic units.

This polymerization strategy leads to the formation of well-defined conjugated polymers whose electronic and photophysical properties are directly influenced by the repeating monomer units. researchgate.net The inclusion of the methoxy group (an electron-donating group) and the bromine atom (which can be further functionalized) allows for fine-tuning of the polymer's properties. acs.org Research has demonstrated the synthesis of novel materials, such as tellurophene-containing π-conjugated polymers, using similar diethynylbenzene derivatives in Sonogashira-Hagihara polymerizations, highlighting the utility of this building block approach. sci-hub.se

Prospects in Optoelectronic Materials

The conjugated polymers synthesized from this compound and related monomers are of significant interest for applications in optoelectronic devices. sci-hub.se The extended π-conjugation along the polymer backbone facilitates charge transport, a critical requirement for materials used in:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Polymer Light-Emitting Diodes (PLEDs) sci-hub.se

The electronic properties of these polymers can be systematically modified by altering the structure of the monomer. The electron-donating methoxy group on the benzene ring influences the HOMO/LUMO energy levels of the resulting polymer, thereby tuning its band gap and charge-carrier mobility. acs.org The ability to create polymers with tailored electronic characteristics makes this compound a promising component for the design of next-generation organic electronic materials. google.com

Contribution to Aggregation-Induced Emission (AIE) Materials Research

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) become highly fluorescent upon aggregation in a poor solvent or in the solid state. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. magtech.com.cn

This compound is a valuable building block for creating molecules and polymers with AIE characteristics. The rigid structure of the aromatic and acetylenic units contributes to the formation of sterically hindered systems. When incorporated into larger molecules or polymers, these units can lead to twisted conformations that restrict intramolecular rotations upon aggregation, a key design principle for AIE-active materials (AIEgens). beilstein-journals.org While many AIEgens are based on complex cores like tetraphenylethylene, the fundamental principle of using rigid, sterically demanding building blocks applies. The synthesis of polymers from this monomer can lead to materials that are non-emissive in solution but become highly luminescent as films or nanoparticles, making them suitable for applications in sensors, bio-imaging, and solid-state lighting. magtech.com.cnbeilstein-journals.org

Advanced Spectroscopic Characterization Techniques for 1 Bromo 4 Ethynyl 2 Methoxybenzene and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-Bromo-4-ethynyl-2-methoxybenzene, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns between adjacent protons are diagnostic of the substitution pattern on the benzene (B151609) ring.

In a typical ¹H NMR spectrum of this compound, the following characteristic signals are observed: a singlet for the acetylenic proton, a singlet for the three protons of the methoxy group, and a set of multiplets for the three aromatic protons. The specific chemical shifts and coupling constants allow for the unambiguous assignment of each proton to its position on the molecular structure.

Interactive Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Acetylenic H | 3.12 | s | - | |

| Methoxy (OCH₃) | 3.89 | s | - | |

| Aromatic H | 6.92-7.01 | m | - | |

| Aromatic H | 7.48 | d | 8.1 |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and their electronic environment.

Interactive Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Methoxy (OCH₃) | 56.2 | |

| Acetylenic C | 77.9 | |

| Acetylenic C-H | 82.8 | |

| Aromatic C | 112.9 | |

| Aromatic C | 115.2 | |

| Aromatic C | 122.3 | |

| Aromatic C | 125.5 | |

| Aromatic C | 133.2 | |

| Aromatic C-O | 155.6 |

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silylated Intermediates

In the synthesis of derivatives of this compound, the ethynyl (B1212043) group is often protected using a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for characterizing these silylated intermediates. rsc.org The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic and steric environment around the silicon atom.

For the silylated intermediate, ((4-Bromo-3-methoxyphenyl)ethynyl)trimethylsilane, a constitutional isomer of the silylated target compound, a single resonance is observed in the ²⁹Si NMR spectrum, confirming the presence of the TMS group. rsc.org This technique is crucial for monitoring the progress of silylation and desilylation reactions.

Interactive Table: ²⁹Si NMR Data for ((4-Bromo-3-methoxyphenyl)ethynyl)trimethylsilane

| Compound | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ((4-Bromo-3-methoxyphenyl)ethynyl)trimethylsilane | -17.47 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups.

The most diagnostic peaks include a sharp absorption around 3258 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne, and a weaker absorption around 2051 cm⁻¹ for the C≡C triple bond stretch. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group also gives a characteristic signal.

Interactive Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (νₘₐₓ, cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| ≡C-H stretch | 3258 | Strong | |

| C-H stretch (sp³) | 2939 | Weak | |

| C≡C stretch | 2051 | Weak |

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm its molecular weight and elemental composition with a high degree of confidence.

The experimentally determined mass is compared to the calculated mass for the expected formula, C₉H₇BrO. A close match between the found and calculated masses provides strong evidence for the identity of the compound.

Interactive Table: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [C₉H₇O⁷⁹Br] | 209.9680 | 209.9689 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

For crystalline derivatives of this compound, single-crystal X-ray crystallography offers the ultimate proof of structure by providing a three-dimensional map of the atomic positions in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemistry of a molecule.

While a specific crystal structure for a derivative of this compound was not found, the technique has been successfully applied to closely related substituted ethynylbenzene derivatives. d-nb.infoiucr.org For instance, the crystal structures of compounds like 4-ethynylanisole (B14333) have been determined, revealing how intermolecular forces, such as hydrogen bonds and π-stacking interactions, govern the packing of the molecules in the crystal lattice. iucr.org These studies demonstrate the power of X-ray crystallography to provide detailed structural insights that are crucial for understanding the properties and reactivity of these materials in the solid state. The analysis of a boronate ester derivative of a constitutional isomer also confirmed its regiochemistry and stereochemistry through X-ray crystallography. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated organic molecules, such as derivatives of this compound. The presence of alternating single and multiple bonds (π-conjugation) in the ethynylbenzene framework gives rise to electronic transitions that can be initiated by the absorption of photons in the UV-Vis range. Specifically, the absorption of light promotes electrons from a lower energy π bonding orbital to a higher energy π* antibonding orbital. The energy of this π–π* transition is directly related to the extent of conjugation in the molecule.

In derivatives synthesized from ethynylbenzene precursors, the phenyl ring and the carbon-carbon triple bond form a basic conjugated system. The electronic properties of this system, and thus the position of the absorption maximum (λmax), are highly sensitive to the nature of the substituents on the aromatic ring and the groups attached to the ethynyl moiety. For instance, extending the conjugation by coupling the ethynylbenzene unit to other aromatic systems, such as fluorene (B118485) or anthracene, typically results in a bathochromic (red) shift of the λmax to longer wavelengths. This is because larger conjugated systems have smaller HOMO-LUMO gaps, requiring less energy to induce the π–π* transition. nih.govsemanticscholar.org

The absorption spectra of these derivatives are characterized by strong absorption bands corresponding to these allowed π–π* transitions. nih.gov In some symmetrically substituted diphenylacetylene (B1204595) derivatives, a vibronic structure with a spacing of about 2000-2100 cm⁻¹ can be observed, which is assigned to the C≡C stretching mode. rsc.org This fine structure provides further insight into the molecular vibrations coupled to the electronic transition.

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) (nm) | Source |

| 2,7-bis(phenylethynyl)-9,9-dihexylfluorene | THF | 366 | nih.gov |

| 2,7-bis((4-methoxyphenyl)ethynyl)-9,9-dihexylfluorene | THF | 360 | nih.gov |

| 2,7-bis((4-(naphthalen-2-yl)phenyl)ethynyl)-9,9-dihexylfluorene | THF | 375 | nih.gov |

| 9,10-bis-[(4-methoxyphenyl)ethynyl]anthracene | Chloroform | Not specified, spectrum shown | semanticscholar.org |

| Coumarin-triazolyl-aryl derivatives | DMSO | Spectra shown | mdpi.com |

| 3-((4-Methoxyphenyl)ethynyl)benzo[b]thiophene-2-carbaldehyde | Not specified | Spectrum shown | researchgate.net |

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a powerful tool for evaluating the photophysical properties of emissive materials derived from this compound. Following excitation via photon absorption, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is termed the Stokes shift.

The fluorescence characteristics of these compounds are intrinsically linked to their molecular structure, including the extent of π-conjugation, molecular rigidity, and the presence of electron-donating or electron-withdrawing groups. Derivatives of this compound are often designed as building blocks for larger fluorescent molecules and organic light-emitting diode (OLED) materials. nih.govsemanticscholar.org The introduction of the ethynylbenzene moiety into a larger system like fluorene creates a planar, conjugated molecule capable of efficient light emission. nih.gov

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of photons emitted to photons absorbed. This parameter is highly sensitive to the molecular structure and environment. For instance, fluorene derivatives have shown PLQY values ranging from 49% to 66% in solution. nih.gov The presence of heavy atoms like bromine can sometimes influence photophysical pathways, potentially affecting quantum yield through processes like intersystem crossing. researchgate.net The specific architecture of the final molecule dictates the radiative and non-radiative decay pathways, ultimately determining its brightness and suitability for optoelectronic applications. nih.govrsc.org

| Compound/Derivative Class | Solvent | Emission Maxima (λem) (nm) | Quantum Yield (ΦF) (%) | Source |

| 2,7-bis(phenylethynyl)-9,9-dihexylfluorene | THF | 424 | 49 | nih.gov |

| 2,7-bis((4-methoxyphenyl)ethynyl)-9,9-dihexylfluorene | THF | 418 | 66 | nih.gov |

| 2,7-bis((4-(naphthalen-2-yl)phenyl)ethynyl)-9,9-dihexylfluorene | THF | 430 | 58 | nih.gov |

| Coumarin-triazolyl-aryl derivatives | DMSO | Spectra shown | Not specified | mdpi.com |

| Symmetrically substituted diphenylacetylenes | MeCx | Spectra shown | Not specified | rsc.org |

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Methodologies and Catalytic Systems

The presence of both a halogen and a terminal alkyne makes 1-Bromo-4-ethynyl-2-methoxybenzene an ideal substrate for a variety of cross-coupling reactions. Future research will likely focus on developing more efficient, selective, and sustainable methods for its transformation.

Sustainable and Green Chemistry Approaches

A significant thrust in modern synthetic chemistry is the adoption of green and sustainable practices. For a versatile building block like this compound, developing eco-friendly reaction protocols is paramount. A key area of focus is the Sonogashira cross-coupling reaction, a fundamental tool for carbon-carbon bond formation. acs.orgbohrium.comrsc.org

Future investigations are anticipated to explore heterogeneous catalytic systems that allow for easy catalyst recovery and reuse, thereby minimizing waste. acs.orgrsc.org For instance, palladium catalysts supported on materials like silica (B1680970) networks or polymers could be employed. acs.org Furthermore, the use of greener solvent systems, such as acetonitrile/water azeotropes, presents a safer alternative to traditional toxic solvents like DMF and NMP. acs.org Micellar catalysis, utilizing surfactants derived from natural products like saponin (B1150181) in aqueous media, also offers a promising avenue for conducting these reactions at ambient temperatures. bohrium.com

The table below outlines potential green catalytic systems for the Sonogashira coupling of aryl halides, which could be adapted for this compound.

| Catalyst System | Solvent | Base | Key Advantages |

| Palladium on thiazolidine (B150603) network/silica | Acetonitrile/water | Polystyrene-supported base | Recoverable/reusable catalyst and base, reduced metal leaching. acs.org |

| Saponin-based micellar catalysis with Palladium | Water | Amine bases | Ambient temperature, use of a biodegradable natural surfactant. bohrium.com |

| Palladium single-atom catalysts on nitrogen-doped carbon | Various green solvents | Organic bases | High catalyst stability and reusability, potential for multigram scale synthesis. nih.gov |

| Sulfonated phosphine (B1218219) ligands with Palladium | N-Hydroxyethylpyrrolidone/water | Tetramethylguanidine | Rapid conversions under mild conditions, applicable to telescoped reactions. digitellinc.com |

Design and Synthesis of Advanced Molecular Architectures

The dual reactivity of this compound enables the programmed synthesis of complex and precisely defined molecular architectures. This opens up avenues for creating novel organic materials with tailored properties. The ability to sequentially functionalize the bromo and ethynyl (B1212043) groups allows for a high degree of control over the final structure. asianscientist.comsciencedaily.com

Future research is expected to leverage this compound in the synthesis of multi-substituted benzene (B151609) derivatives, which are challenging to prepare using conventional methods. asianscientist.comsciencedaily.com By carefully choosing the reaction partners and sequence, a wide array of functionalities can be introduced, leading to molecules with unique electronic and photophysical properties.

Furthermore, this compound can serve as a key monomer in the synthesis of functional polymers. The polymerization of phenylacetylene (B144264) derivatives is a well-established field, and incorporating this compound could lead to polymers with interesting characteristics. researchgate.netmdpi.commdpi.comrsc.org For example, post-polymerization modification of the bromo groups could be used to attach various functional moieties, leading to materials for applications in sensors, organic electronics, and biomedical devices. mdpi.com

Integration into Next-Generation Functional Materials and Devices

The unique electronic properties that can be engineered into molecules derived from this compound make them attractive candidates for next-generation functional materials and devices. The extended π-conjugation that can be achieved through reactions at the ethynyl group is particularly relevant for applications in organic electronics. frontiersin.org

There is a growing interest in the development of novel materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The tailored synthesis of molecules with specific HOMO/LUMO energy levels is crucial for these applications. The versatility of this compound could be harnessed to create a library of compounds for screening in these devices.

Moreover, the synthesis of heteroaromatic compounds from precursors like this compound is an active area of research. nih.gov These compounds are of interest not only for their electronic properties but also for their potential biological activity. nih.gov

Synergistic Computational and Experimental Design of New Derivatives

The interplay between computational modeling and experimental synthesis is becoming increasingly important in the design of new molecules with desired properties. ibs.re.krkaist.ac.krresearchgate.net For a versatile building block like this compound, computational studies can provide valuable insights into reaction mechanisms, predict the electronic properties of new derivatives, and guide synthetic efforts.

Density functional theory (DFT) calculations, for example, can be used to model the transition states of cross-coupling reactions, helping to optimize reaction conditions. ibs.re.krkaist.ac.kr Furthermore, computational screening of virtual libraries of derivatives can identify promising candidates for specific applications, such as organic electronics or medicinal chemistry, before committing to their synthesis. researchgate.net This synergistic approach can significantly accelerate the discovery and development of new functional materials based on the this compound scaffold.

Future research in this area will likely involve a close collaboration between computational and synthetic chemists to explore the vast chemical space accessible from this unique starting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.